molecular formula C3H11IN4 B1281028 2-Amino-1,1-dimethylguanidine hydroiodide CAS No. 33398-73-1

2-Amino-1,1-dimethylguanidine hydroiodide

Cat. No. B1281028
CAS RN: 33398-73-1
M. Wt: 230.05 g/mol
InChI Key: USVHXCUDFIVGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,1-dimethylguanidine hydroiodide is a chemical compound with the CAS number 33398-73-1 . It is used in various chemical reactions and has specific physical and chemical properties .


Physical And Chemical Properties Analysis

The melting point of 2-Amino-1,1-dimethylguanidine hydroiodide is reported to be between 188-189 °C . Other physical and chemical properties such as boiling point, density, molecular formula, and molecular weight were not available in the sources I found .

Scientific Research Applications

  • Nitric Oxide Synthase Inhibition : 2-Amino-1,1-dimethylguanidine, among other guanidine compounds, has been compared with NG-monomethyl-L-arginine for its ability to inhibit nitric oxide (NO) formation by cytokine-inducible and vascular constitutive isoforms of NO synthase. It was found to be a relatively potent inhibitor of both isoforms of NO synthase (Hasan et al., 1993).

  • Chemical Synthesis : In chemical synthesis, hydroiodide of 2-amino-1-substituted guanidine derivatives have been reacted with aromatic isothiocyanates to produce various compounds. This demonstrates the versatility of 2-amino-1,1-dimethylguanidine in synthetic organic chemistry (Dobosz & Wujec, 2002).

  • Xanthine Oxidase Inhibition : Studies on N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, which include 2-amino-1,1-dimethylguanidine derivatives, have shown that these compounds are inhibitors of xanthine oxidase, an enzyme involved in purine metabolism (Seela et al., 1984).

  • Advanced Glycation Endproducts (AGEs) Prevention : Aminoguanidine, closely related to 2-amino-1,1-dimethylguanidine, is a prototype therapeutic agent that reacts rapidly with alpha, beta-dicarbonyl compounds to prevent the formation of AGEs. The adducts formed are substituted 3-amino-1,2,4-triazine derivatives. This application is crucial in the context of diabetes and aging research (Thornalley, 2003).

  • Suzuki–Miyaura Coupling in Protein Chemistry : The compound 1,1-dimethylguanidine has been identified as an enhanced ligand for aqueous Suzuki–Miyaura cross-coupling. This novel palladium catalyst system enables site-specific protein 18F-labeling under biologically compatible conditions, which is a significant advancement in protein chemistry (Gao, Gouverneur & Davis, 2013).

  • Synthesis of Pyrimidine Derivatives : Ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates have been synthesized by the reaction of ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine. These synthesized pyrimidines have shown potential biological activities, like positive inotropic effects on the heart (Dorigo et al., 1996).

Safety And Hazards

The safety data sheet for a similar compound, DL-1-Amino-2-propanol, indicates that it is a combustible liquid that is harmful in contact with skin and may cause respiratory irritation . It is recommended to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention . These precautions may also be relevant for 2-Amino-1,1-dimethylguanidine hydroiodide, but specific safety data for this compound was not available in the sources I found.

properties

IUPAC Name

2-amino-1,1-dimethylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4.HI/c1-7(2)3(4)6-5;/h5H2,1-2H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVHXCUDFIVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NN)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/N)/N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481424
Record name SCHEMBL1545131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,1-dimethylguanidine hydroiodide

CAS RN

33398-73-1
Record name NSC72519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SCHEMBL1545131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.